1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12(17)13-2-4-14(5-3-13)22(18,19)16-8-6-15(7-9-16)20-10-11-21-15/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTSEPYFNKXLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
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Formation of the Spirocyclic Core:
Starting Materials: 4-aminophenol and a suitable sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.
Procedure: The 4-aminophenol reacts with the sulfonyl chloride to form the sulfonamide intermediate. This intermediate undergoes cyclization with a suitable diol (e.g., glycolic acid) in the presence of a dehydrating agent like thionyl chloride to form the spirocyclic core.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
-
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Conditions: Reactions are typically carried out in polar solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
-
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reagents: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Conditions: Reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for its anticancer properties.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It serves as a building block for synthesizing advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group and spirocyclic structure allow it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.
Comparison with Similar Compounds
Structural Analogs with Modified Heteroatoms
1-Thia-4-azaspiro[4.5]decane Derivatives
- Example : 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one ()
- Key Differences : Replaces the oxa group with a thia, creating a sulfur-dominated spiro system.
- Impact : Sulfur increases lipophilicity and may enhance membrane permeability. The fluorophenyl group at position 4 contributes to π-stacking interactions in biological targets.
- Synthesis : Prepared via cyclocondensation and sulfonylation, yielding pale yellow crystals (m.p. 142–143°C) .
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
- Example: (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone () Key Differences: Contains two oxygen atoms (dioxa) instead of sulfur, altering polarity and hydrogen-bonding capacity. Synthesis: Uses Boc-protected spiroamine and 4-iodobenzoyl chloride in dichloromethane .
1-Oxa-3,8-diazaspiro[4.5]decan-2-one ()
- Key Differences : Incorporates two nitrogen atoms (diazas) and one oxygen, enabling diverse hydrogen-bonding interactions.
Analogs with Varied Substituents
Sulfonylphenyl Derivatives
- Example: 1-Azaspiro[4.5]decane, 1-[(4-methylphenyl)sulfonyl]-8-phenyl () Key Differences: Sulfonyl group attached to the azaspiro nitrogen rather than the phenyl ring.
Ethanone-Linked Compounds
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences: Replaces the spiro system with a triazole-thioether linker but retains the sulfonylphenyl-ethanone motif. Impact: The triazole ring introduces rigidity, which may improve target selectivity .
Structural and Conformational Insights
- Ring Puckering: The spiro[4.5]decane system adopts non-planar conformations, as described by Cremer and Pople (). Puckering coordinates (amplitude, phase) influence steric interactions and binding affinity .
- Crystallography : Tools like SHELX () and ORTEP () are critical for resolving spiro system geometries. For example, 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one () was characterized via X-ray diffraction, revealing chair-like conformations in the spiro rings .
Biological Activity
1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 241.35 g/mol. Its structure includes a spirocyclic arrangement that incorporates oxygen, sulfur, and nitrogen atoms, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂S |
| Molecular Weight | 241.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351609-85-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects, including anticancer activities.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activities of similar compounds within the same structural family, providing insights into the potential efficacy of this compound.
Antitumor Activity
A series of derivatives related to this compound were synthesized and tested for their antitumor activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). Notably:
- Compound 11h emerged as the most effective derivative with IC50 values of 0.18 µM against A549 and 0.08 µM against MDA-MB-231 cells.
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 11h | A549 | 0.18 |
| 11h | MDA-MB-231 | 0.08 |
| 11h | HeLa | 0.15 |
This data indicates that compounds with similar structural features may exhibit significant cytotoxicity against cancer cells, suggesting that further exploration of this class could lead to the development of effective anticancer agents.
Case Studies
In a study published in Nature, researchers synthesized a series of compounds based on the spirocyclic framework and evaluated their biological activities. The findings highlighted that derivatives with specific substitutions on the phenyl ring exhibited enhanced antitumor properties, suggesting that structural modifications could optimize efficacy.
Q & A
Q. Advanced
- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Input high-resolution X-ray diffraction data (≤1.0 Å) to resolve the spirocyclic system’s puckering and sulfonyl group orientation .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess torsional angles and bond distortions. Apply Cremer-Pople parameters to quantify ring puckering dynamics (e.g., chair vs. boat conformations) .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to reconcile discrepancies between experimental and computational models .
What in vitro assays are recommended to evaluate receptor binding affinity for 5-HT1A and M1 muscarinic receptors?
Q. Advanced
- Radioligand Binding Assays : Use [³H]-8-OH-DPAT for 5-HT1A and [³H]-N-methylscopolamine for M1 receptors. Incubate with transfected CHO-K1 cell membranes (1–2 h, 25°C) and quantify displacement using a scintillation counter. Calculate IC₅₀ values via nonlinear regression .
- Functional Assays : For M1, measure Ca²⁺ mobilization (Fluo-4 AM dye) in HEK293 cells; for 5-HT1A, monitor cAMP inhibition via HTRF assays. Include positive controls (e.g., serotonin for 5-HT1A, carbachol for M1) .
Which spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR to confirm the spirocyclic structure (e.g., δ 2.8–3.2 ppm for sulfonyl protons, δ 170–180 ppm for carbonyl carbons).
- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
- IR : Confirm sulfonyl (1150–1350 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups .
How can researchers address contradictory biological activity data between structural analogs?
Q. Advanced
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using 3D-QSAR models (e.g., CoMFA). Validate with in vitro assays .
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes, NADPH cofactor) to rule out rapid degradation as a cause of variability .
- Crystallographic Overlay : Superimpose analogs with solved receptor co-crystal structures (e.g., 5-HT1A PDB: 6WGT) to identify steric clashes or suboptimal binding poses .
What strategies enhance selectivity for specific receptor isoforms (e.g., 5-HT1A over 5-HT2A)?
Q. Advanced
- Fragment-Based Design : Introduce bulkier substituents (e.g., tert-butyl) at the para position of the phenyl ring to exploit hydrophobic subpockets unique to 5-HT1A .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories) to identify residues critical for selectivity (e.g., D116³.³² in 5-HT1A vs. S159 in 5-HT2A) .
- Fluorine Scanning : Replace hydrogen with fluorine at strategic positions to modulate π-π interactions and improve binding entropy .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust/volatility .
- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar) to prevent sulfonyl group hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .
How can Cremer-Pople parameters analyze puckering dynamics in the spirocyclic system?
Q. Advanced
- Coordinate Calculation : For the 8-membered spiro ring, compute puckering amplitude (θ) and phase angle (φ) using atomic coordinates from crystallography. θ > 20° indicates significant nonplanarity .
- Dynamic Analysis : Apply principal component analysis (PCA) to MD trajectories to map conformational transitions (e.g., chair ↔ twist-boat) .
What synthetic routes enable fluorinated modifications to improve pharmacokinetics?
Q. Advanced
- Electrophilic Fluorination : Use Selectfluor® to introduce fluorine at the phenyl ring’s meta position. Optimize in acetonitrile at 60°C for 12 h .
- Cross-Coupling : Employ Pd(OAc)₂/XPhos catalysts for Suzuki reactions with fluorinated boronic esters. Monitor regioselectivity via ¹⁹F NMR .
How does the sulfonyl group influence electronic properties and reactivity in cross-coupling reactions?
Q. Advanced
- Electron-Withdrawing Effect : The sulfonyl group reduces electron density on the phenyl ring (Hammett σₚ ≈ 0.6), facilitating nucleophilic aromatic substitution with amines or alkoxides .
- Steric Effects : Use bulky ligands (e.g., SPhos) in Pd-mediated couplings to mitigate steric hindrance from the sulfonyl group. Optimize solvent polarity (e.g., DMF/H₂O) to enhance reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
